molecular formula C10H14BrN3O B13985189 (1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol

(1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol

Cat. No.: B13985189
M. Wt: 272.14 g/mol
InChI Key: STVCVNAUTURKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol: is a chemical compound that belongs to the class of pyrimidine derivatives It features a bromopyrimidine moiety attached to a piperidinylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol typically involves the reaction of 5-bromo-2-chloropyrimidine with 4-piperidinemethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and achieve high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: (1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group in the piperidinylmethanol moiety can be oxidized to form corresponding carbonyl compounds or reduced to form alkanes.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce corresponding carbonyl or alkane derivatives.

Scientific Research Applications

Chemistry: In chemistry, (1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology and Medicine: It can be used as a precursor for the synthesis of compounds with biological activity, such as enzyme inhibitors or receptor antagonists .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes.

Mechanism of Action

The specific mechanism of action for (1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol is not well-documented. its potential biological activity suggests that it may interact with molecular targets such as enzymes or receptors. The bromopyrimidine moiety may play a role in binding to specific sites, while the piperidinylmethanol group could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

  • (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol
  • (1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanol
  • (1-(5-Methylpyrimidin-2-yl)piperidin-4-yl)methanol

Comparison: Compared to similar compounds, (1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol is unique due to the presence of the bromine atom in the pyrimidine ring. This bromine atom can significantly influence the compound’s reactivity and interactions with other molecules. Additionally, the piperidinylmethanol group provides a versatile functional group that can undergo various chemical modifications, making the compound valuable for diverse applications .

Properties

Molecular Formula

C10H14BrN3O

Molecular Weight

272.14 g/mol

IUPAC Name

[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methanol

InChI

InChI=1S/C10H14BrN3O/c11-9-5-12-10(13-6-9)14-3-1-8(7-15)2-4-14/h5-6,8,15H,1-4,7H2

InChI Key

STVCVNAUTURKEW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)C2=NC=C(C=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.